molecular formula C14H21BClNO2 B3060254 1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine CAS No. 2096333-97-8

1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine

Cat. No.: B3060254
CAS No.: 2096333-97-8
M. Wt: 281.59
InChI Key: OHZKMNHCVJCOBS-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine is an organic compound that features a boronic ester group, a chloro-substituted phenyl ring, and a methylated amine group

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester, also known as 1-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine, are typically organic compounds in chemical reactions. This compound is a boronic ester, which is often used as a reagent in the Suzuki-Miyaura coupling reaction . The targets are therefore the organic compounds that participate in these reactions.

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester, such as our compound, is converted into a different organic compound, often through the replacement of the boron atom with another functional group . This process is catalyzed and involves the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound primarily affects the Suzuki-Miyaura coupling pathway . This pathway is a type of cross-coupling reaction that forms a carbon-carbon bond between two organic compounds . The boronic ester acts as a nucleophile, transferring a group to a palladium catalyst, which then transfers the group to an electrophilic organic compound .

Pharmacokinetics

For instance, pinacol boronic esters are generally stable, which makes them suitable for various chemical transformations .

Result of Action

The result of the compound’s action is the formation of new organic compounds through the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis to create complex molecules from simpler ones . The products of these reactions can have various applications, depending on the specific compounds involved .

Action Environment

The action of 4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of a catalyst, the pH of the environment, and the temperature . These factors can influence the rate of the reaction and the yield of the product .

Preparation Methods

The synthesis of 1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester group can be introduced via a reaction between a suitable boronic acid or boronate ester and the corresponding chloro-substituted phenyl compound.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a phenyl ring without substitution.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents, especially those targeting specific biological pathways.

    Material Science: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Comparison with Similar Compounds

Similar compounds to 1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine include:

    Phenylboronic Acid: Lacks the chloro and amine groups, making it less versatile in certain reactions.

    N-Methylmethanamine: Lacks the boronic ester and chloro groups, limiting its use in cross-coupling reactions.

    Chlorobenzene: Lacks the boronic ester and amine groups, making it less reactive in certain synthetic applications.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

1-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BClNO2/c1-13(2)14(3,4)19-15(18-13)12-7-6-11(16)8-10(12)9-17-5/h6-8,17H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZKMNHCVJCOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701126145
Record name Benzenemethanamine, 5-chloro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096333-97-8
Record name Benzenemethanamine, 5-chloro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096333-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 5-chloro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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